molecular formula C17H21N5O2S2 B2407599 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-08-8

2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2407599
CAS No.: 1105225-08-8
M. Wt: 391.51
InChI Key: PTNQUAFDMVJSEN-UHFFFAOYSA-N
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Description

2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenylpropanoyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the phenylpropanoyl group can yield alcohols.

Mechanism of Action

The mechanism of action of 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity . These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide apart is its unique combination of a piperazine ring, a thiadiazole ring, and a phenylpropanoyl group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c18-14(23)12-25-17-20-19-16(26-17)22-10-8-21(9-11-22)15(24)7-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNQUAFDMVJSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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